molecular formula C24H18Cl2N2O3S B11700136 (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B11700136
M. Wt: 485.4 g/mol
InChI Key: YLHGKQHXRGQDSV-LPYMAVHISA-N
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Description

The compound (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a chlorobenzyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Methoxybenzylidene Moiety: The methoxybenzylidene moiety can be formed by a condensation reaction between 3-methoxybenzaldehyde and an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the synthesized thiazole derivative with the chlorobenzyl and methoxybenzylidene intermediates under suitable reaction conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the double bonds or the thiazole ring, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to modulate biological pathways and its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its biological activity suggests it may have applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino}-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O3S/c1-30-21-12-16(8-11-20(21)31-14-15-6-9-17(25)10-7-15)13-22-23(29)28-24(32-22)27-19-5-3-2-4-18(19)26/h2-13H,14H2,1H3,(H,27,28,29)/b22-13+

InChI Key

YLHGKQHXRGQDSV-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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